![molecular formula C6H13N3O2 B2390416 [2-(2-Ethoxyethoxy)ethyl] azide CAS No. 215181-67-2](/img/structure/B2390416.png)
[2-(2-Ethoxyethoxy)ethyl] azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Photophysical and Photochemical Properties
- [2-(2-Ethoxyethoxy)ethyl] azide and its derivatives have been explored for their photophysical and photochemical properties. Specifically, studies have focused on substituted zinc phthalocyanines containing this group, revealing their potential in photodynamic therapy (PDT) applications due to high triplet and singlet oxygen quantum yields. This highlights their use in treatments where light-induced reactions are critical (Gürol et al., 2007).
Phase Equilibria in Supercritical CO2
- Research has examined the phase equilibria of 2-(2-ethoxyethoxy)ethyl acetate in supercritical CO2 at various temperatures and pressures. This work is crucial for understanding the solubility and behavior of these compounds in different conditions, which can be vital for industrial and engineering applications (Kim et al., 2014).
Biomaterial Applications
- A monomer named 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl methacrylate (AEO4 MA) has been developed and utilized to create a poly(choline phosphate) via "click" chemistry. This polymer shows potential as a universal thermally reversible biomembrane adhesive, useful for cell manipulation and tissue engineering (Yu et al., 2014).
Chemical Synthesis and Drug Carrier Applications
- The compound and its related structures have been employed in the synthesis of various chemical compounds, like amphiphilic centipede-like brush copolymers. These compounds have applications in drug delivery systems due to their ability to form micelles, making them suitable for biomedical applications (Yuan et al., 2010).
Inhibition of Trypanosoma cruzi Macrophage Invasion
- A specific derivative, 2-(2-(2-azidoethoxy)ethoxy)ethyl 6-O-(prop-2-ynyl)-β-d-galactopyranoside, has been shown to inhibit macrophage invasion by Trypanosoma cruzi, a human parasite. This application is significant in the field of infectious disease research (Campo et al., 2015).
Mechanism of Action
Target of Action
Azides are generally known to be great nucleophiles, often used in click chemistry for the formation of c-n bonds in nucleophilic substitution reactions .
Mode of Action
1-Azido-2-(2-ethoxyethoxy)ethane interacts with its targets through a process known as nucleophilic substitution. The azide ion in the compound serves as a nucleophile, attacking an electrophile (usually a carbon atom in another molecule) and replacing a leaving group . This results in the formation of a new bond between the azide ion and the electrophile .
Biochemical Pathways
Given its nucleophilic properties, it can be inferred that the compound may be involved in various biochemical reactions that require the formation of c-n bonds .
Pharmacokinetics
The compound is known to be a liquid at room temperature, with a density of 099954 g/mL . It is typically stored at temperatures between 2-8°C .
Result of Action
Given its nucleophilic properties, it can be inferred that the compound may facilitate the formation of new c-n bonds, potentially leading to the synthesis of new organic compounds .
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 1-azido-2-(2-ethoxyethoxy)ethane. The compound is typically stored at temperatures between 2-8°C, suggesting that it may be sensitive to temperature changes .
properties
IUPAC Name |
1-azido-2-(2-ethoxyethoxy)ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c1-2-10-5-6-11-4-3-8-9-7/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBSTMISALASFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Ethoxyethoxy)ethyl] azide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

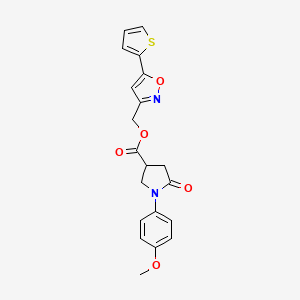
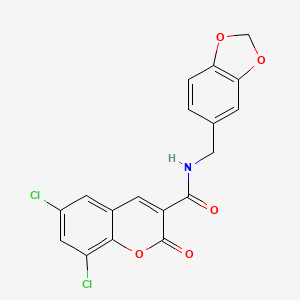
![(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2390335.png)
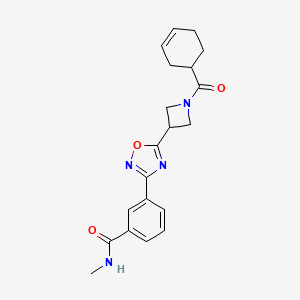
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2390340.png)
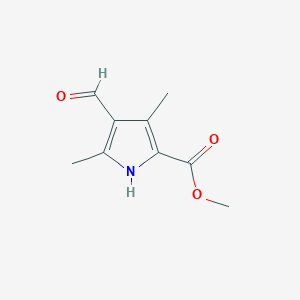

![4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2390344.png)
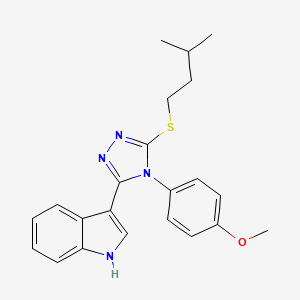
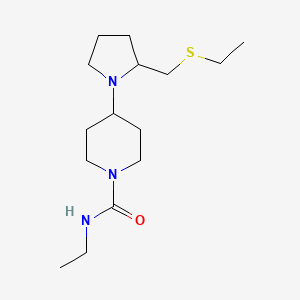
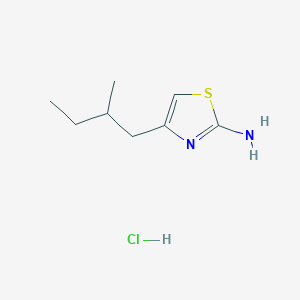
![2-ethyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2390354.png)

![Methyl (1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentane-1-carboxylate](/img/structure/B2390356.png)